Elevated Lipophilicity Relative to N-Methyl Oxazolidine Analog Enhances Membrane Partitioning Potential
The target compound exhibits a calculated XlogP of 0.59, whereas the N-methyl analog (4-ethyl-3-methyl-1,3-oxazolidin-4-yl)methanol (CAS 535978-62-2) reports a logP of –0.70 [1]. This 1.29 log-unit increase translates to approximately a 20-fold higher octanol–water partition coefficient, favoring membrane permeability and potentially improving oral absorption or blood–brain barrier penetration when oxazolidine-based prodrugs are designed.
| Evidence Dimension | Octanol–water partition coefficient (logP/XlogP) |
|---|---|
| Target Compound Data | XlogP = 0.59 (calculated) |
| Comparator Or Baseline | (4-Ethyl-3-methyl-1,3-oxazolidin-4-yl)methanol logP = –0.70 (calculated) |
| Quantified Difference | ΔlogP = +1.29 (~20× higher partition coefficient) |
| Conditions | Calculated values from authoritative chemical databases; target compound XlogP from Chemsrc, analog logP from ChemExper. |
Why This Matters
Procurement of the N-methyl analog would yield a compound >20-fold more water-soluble, potentially undermining membrane permeability in cell-based assays or prodrug strategies requiring balanced lipophilicity.
- [1] ChemExper. (n.d.). (4-Ethyl-3-methyl-1,3-oxazolidin-4-yl)methanol – Physicochemical Data. CAS 535978-62-2. Retrieved from https://mastersearch.chemexper.com View Source
